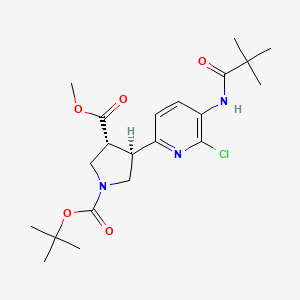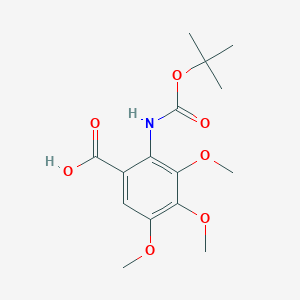
ADA disodium salt
Overview
Description
ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid or N-(Carbamoylmethyl)iminodiacetic acid, is a biochemical compound with the molecular formula C6H8N2O5Na2 and a molecular weight of 234.12 . It is commonly used as a buffer component in protein isolation and characterization assays .
Molecular Structure Analysis
The linear formula of this compound is H2NCOCH2N(CH2CO2Na)2 . The compound is a crystalline powder .
Physical and Chemical Properties Analysis
This compound is a crystalline powder. It has a useful pH range of 6.0-7.2 and a pKa (25 °C) of 6.6 (Free acid). It is soluble in water at 0.5 g/mL, forming a clear, colorless solution .
Scientific Research Applications
Energy Storage in Batteries ADA disodium salt has been explored as an anode material for rechargeable sodium ion batteries. This compound offers advantages like an average operation voltage of ∼1.2 V, a reversible capacity of ∼265 mA h g^-1, a long cycle life of 300 cycles, and high rate capability (Zhu et al., 2015).
Dentistry and Oral Health this compound has been used in the development of an 'Antifungal Denture Adhesive film' (ADA) system for treating oral candidiasis. This system showed effectiveness in inhibiting cell adherence of Candida albicans to mammalian cells, suggesting its potential as a primary or adjunct treatment for oral or pharyngeal candidiasis (Park et al., 2015).
Food Science and Flavor Enhancement In the food industry, this compound is used as a flavor enhancer to improve the salty taste in products with reduced sodium chloride content. This application is particularly relevant for the development of low-sodium products, offering insights into the time profile of flavor enhancers (Rocha et al., 2020).
Biomaterials and Drug Delivery this compound has been studied for its interactions with other biopolymers like chitosan and alginate dialdehyde in the context of biomaterials and drug delivery. These interactions have implications for the stability and functionality of drug delivery systems (Aston et al., 2015).
Corrosion Resistance in Materials this compound is investigated for improving the corrosion resistance of anodized aluminum alloys. The addition of this salt in sol–gel films has been shown to enhance corrosion resistance, making it valuable for protective coating applications (Collazo et al., 2020).
Thermal Energy Storage Systems this compound hydrates, particularly disodium phosphate dodecahydrate, are utilized in thermal energy storage (TES) systems. Their higher thermal conductivity and energy storage density make them suitable for applications in solar installations (Uttam et al., 2023).
Food Quality Tests Fluorescein disodium salt, a derivative of this compound, is used in fluorescence methods for food quality tests. It is particularly effective in determining the ripening stage of boneless turkey meat during brining by defining the penetration depth of the brine (Moiseeva et al., 2021).
Mechanism of Action
Target of Action
ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid disodium salt, is a derivative of ADA (adenosine deaminase). It is primarily used in biochemical research, particularly in the preparation of enzyme buffers . .
Mode of Action
It is known that the disodium component of this compound enhances the solubility and stability of the buffer in aqueous solutions . This makes it especially useful in biological systems, as it facilitates easy adjustment of buffer systems to the desired ionic strength and pH, without introducing significant amounts of extraneous ions .
Result of Action
It is known that it plays a crucial role in maintaining the optimal conditions for various enzymatic reactions in biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and ionic strength of the solution can affect the solubility and stability of this compound . .
Safety and Hazards
ADA disodium salt is generally safe to handle with appropriate precautions. Avoid dust formation, ingestion, and inhalation. In case of contact with skin or eyes, wash off with plenty of water. If swallowed, rinse mouth with water but do not induce vomiting . It is not classified as a hazardous substance or mixture .
Biochemical Analysis
Biochemical Properties
ADA disodium salt plays a crucial role in biochemical reactions due to its buffering capacity. It is commonly used in enzyme assays and protein isolation procedures. The compound interacts with various enzymes and proteins, stabilizing their activity by maintaining an optimal pH environment. This compound is particularly effective in reactions involving enzymes that are sensitive to pH changes, such as adenosine deaminase. By providing a stable pH, this compound ensures the proper functioning of these enzymes and proteins .
Cellular Effects
This compound influences various cellular processes by maintaining a stable pH environment. This stability is essential for cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of enzymes involved in these processes, ensuring that they function optimally. For example, in cell signaling pathways, this compound helps maintain the pH required for the proper activation and deactivation of signaling molecules. Similarly, in gene expression, it ensures that the enzymes responsible for transcription and translation operate efficiently .
Molecular Mechanism
The mechanism of action of this compound involves its ability to maintain a stable pH environment. At the molecular level, this compound binds to hydrogen ions, preventing significant fluctuations in pH. This binding interaction is crucial for the stability of enzymes and proteins, as it ensures that they remain in their active forms. Additionally, this compound can inhibit or activate certain enzymes by maintaining the pH required for their optimal activity. This regulation of enzyme activity is essential for various biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its buffering capacity may degrade under certain conditions. Long-term studies have shown that this compound can maintain its effectiveness in stabilizing pH for extended periods. Factors such as temperature, light exposure, and the presence of other chemicals can affect its stability. In in vitro and in vivo studies, this compound has been observed to maintain cellular function by providing a stable pH environment over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At optimal doses, this compound effectively maintains a stable pH environment, supporting various biochemical reactions and cellular processes. At high doses, this compound may exhibit toxic or adverse effects. These effects can include disruptions in cellular metabolism and enzyme activity. Threshold effects have been observed, where the benefits of this compound are maximized at specific concentrations, beyond which adverse effects may occur .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role in maintaining a stable pH environment. It interacts with enzymes and cofactors that are sensitive to pH changes, ensuring their proper function. By stabilizing the pH, this compound can influence metabolic flux and metabolite levels. For example, in pathways involving adenosine deaminase, this compound ensures that the enzyme operates efficiently, thereby regulating the levels of adenosine and its metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed to maintain a stable pH environment. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments. This compound can accumulate in specific regions where pH stabilization is required, such as in areas with high enzymatic activity. This localization ensures that the compound effectively supports biochemical reactions and cellular processes .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its buffering effects. It can be found in the cytoplasm, mitochondria, and other organelles that require pH stabilization. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. By maintaining a stable pH in these regions, this compound supports the activity and function of enzymes and proteins involved in critical cellular processes .
Properties
IUPAC Name |
disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJHJSRPIBTMAS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2Na2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657462 | |
| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41689-31-0 | |
| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)




![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)




